molecular formula C17H21ClN4O2S B2748887 N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1172788-95-2

N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Cat. No. B2748887
CAS RN: 1172788-95-2
M. Wt: 380.89
InChI Key: NHRAVFXWOHGCGM-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21ClN4O2S and its molecular weight is 380.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of novel compounds and their biological activities, which could provide insights into the potential applications of N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide. For instance, studies on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone have shown promising anti-inflammatory and analgesic activities. These compounds were evaluated for their ability to inhibit COX-1/COX-2, displaying significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Interactions and Receptor Binding

The molecular interaction of structurally related compounds with specific receptors has been another area of research focus. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have highlighted the significance of conformational analysis in understanding receptor binding and activity. This research could provide a basis for investigating the interactions of this compound with biological targets (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Antimicrobial Activity

Another study investigated the synthesis and antimicrobial activity of new pyridine derivatives, showcasing the importance of structural modifications in enhancing antimicrobial properties. Although not directly related, such research underlines the potential of compounds like this compound in antimicrobial applications, pending further investigation (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Modification

Further, research on the chemical modification and analgesic activity of structurally related compounds, like N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, demonstrates the potential for modifying the chemical structure to achieve desired biological effects. These modifications could guide the development of this compound for specific scientific applications (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).

properties

IUPAC Name

N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-24-14-6-4-12(5-7-14)15-20-21-16(25-15)13-3-2-10-22(11-13)17(23)19-9-8-18/h4-7,13H,2-3,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRAVFXWOHGCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.